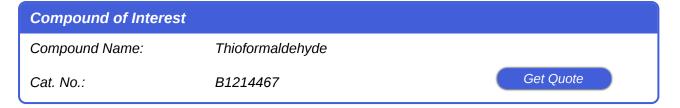


A Comparative Guide to Isotopic Substitution Studies of Thioformaldehyde (HDCS, D₂CS)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of **thioformaldehyde** (H₂CS) and its deuterated isotopologues, monodeuterated **thioformaldehyde** (HDCS) and dideuterated **thioformaldehyde** (D₂CS). The information is compiled from experimental and computational studies to support research in areas such as astrochemistry, molecular spectroscopy, and theoretical chemistry.

Spectroscopic Data Comparison

Isotopic substitution with deuterium significantly alters the spectroscopic properties of **thioformaldehyde** due to the change in mass. This section presents a compilation of rotational constants and vibrational frequencies for H₂CS, HDCS, and D₂CS from various studies.

Table 1: Rotational Constants of **Thioformaldehyde** and its Isotopologues (in MHz)

Isotopologue	Α	В	С	Reference
H ₂ 12C32S	299737.5	17653.9	16645.1	[1][2]
HD ¹² C ³² S	197918	16218	14990	[1][2][3]
D ₂ ¹² C ³² S	142697	14977	13554	[1][2][3]

Table 2: Vibrational Frequencies of **Thioformaldehyde** and its Isotopologues (in cm⁻¹)



Isotopol ogue	νı (aı)	ν ₂ (a ₁)	ν ₃ (a1)	V4 (b1)	ν ₅ (b ₂)	ν ₆ (b ₂)	Referen ce
H₂CS	2971.0	1455.5	1059.2	991.0	3024.6	990.2	[3]
HDCS	2285.6	1357.5	1074.9	929.8	3115.9	814.4	[3]
D₂CS	Not Available	Not Available	Not Available	Not Available	Not Available	Not Available	

Note: The vibrational frequencies for D₂CS were not explicitly found in the provided search results.

Experimental and Computational Methodologies

The data presented in this guide are derived from a combination of laboratory spectroscopic studies and quantum-chemical calculations.

Experimental Protocols:

- Rotational Spectroscopy: The rotational spectra of thioformaldehyde and its isotopologues were investigated using various spectrometer setups.[1][2][4][5]
 - Sample Preparation: Thioformaldehyde (H₂CS) was produced by the pyrolysis of trimethylene sulfide ((CH₂)₃S).[1] The isotopic species were studied in their natural isotopic composition.
 - Frequency Ranges: Measurements were conducted in several frequency regions, including 110-377 GHz, 566-930 GHz, and 1290-1390 GHz.[1][4][5][6]
 - Instrumentation: A variety of spectrometers were used, including solid-state based systems and those employing backward-wave oscillators (BWOs) and frequency multipliers.[1][5]
 - Data Analysis: The measured transition frequencies were fitted using Pickett's SPCAT and SPFIT programs with Watson's S-reduced Hamiltonian to determine the spectroscopic parameters.[2][6]

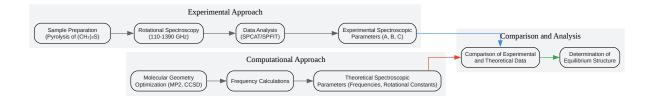


Computational Methods:

- Quantum-Chemical Calculations: To complement experimental data and aid in the determination of equilibrium structures, various quantum-chemical calculations were performed.[1][3][7][8]
 - Methods: The molecular geometries of the thioformaldehyde isotopologues were optimized using methods such as Møller-Plesset perturbation theory (MP2) and coupledcluster singles and doubles (CCSD).[3][7][8]
 - Basis Sets: A range of basis sets, including cc-pVDZ and 6-311G*, were employed in these calculations.[3][7][8]
 - Calculated Properties: These calculations yielded vibrational frequencies, rotational
 constants, dipole moments, and bond lengths and angles.[3][7] The theoretical results
 show significant alterations in spectroscopic properties upon deuteration while the
 structural properties remain largely unaffected.[3][7]

Visualizing the Isotopic Substitution Workflow

The following diagram illustrates the general workflow for studying the isotopic substitution of **thioformaldehyde**.



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